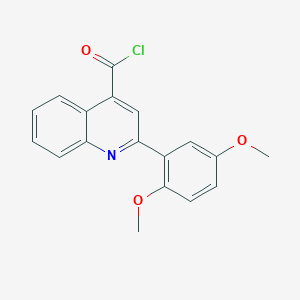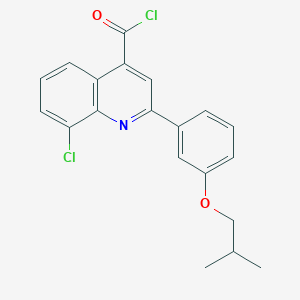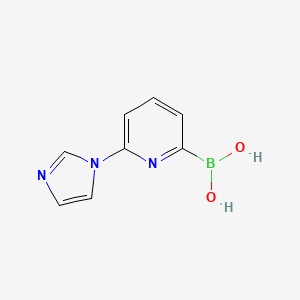
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
Vue d'ensemble
Description
“(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H8BN3O2 and a molecular weight of 188.98 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” includes an imidazole ring attached to a pyridine ring via a boronic acid group . The InChI code for this compound is 1S/C8H8BN3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5,13-14H,(H,10,11) .
Applications De Recherche Scientifique
Anticancer Research
Boronic acids: have been extensively studied for their potential as anticancer agents. The compound can be utilized in the design of PI3Kα inhibitors , which play a crucial role in cell growth and survival . By inhibiting this pathway, such compounds can induce cell cycle arrest and apoptosis in cancer cells, offering a promising approach for cancer therapy.
Biochemistry Applications
In the realm of biochemistry, boronic acids are known for their ability to form stable complexes with cis-diols , which are prevalent in biological molecules . This property can be harnessed for the separation and immobilization of glycoproteins , aiding in various biochemical assays and potentially enhancing the detection of glycoproteins in diagnostic applications .
Pharmacology
Boronic acids are pivotal in the development of new pharmaceuticals due to their unique reactivity with biological molecules. They have been used to create a variety of drugs with antibacterial, antiviral, and antifungal properties . The compound could be explored for its potential in creating new therapeutic agents that target specific biochemical pathways.
Organic Chemistry
In organic synthesis, boronic acids serve as versatile intermediates. They are particularly useful in Suzuki coupling reactions , which are pivotal for constructing carbon-carbon bonds . This compound could be employed in the synthesis of complex organic molecules, potentially leading to new materials or drugs.
Medicinal Chemistry
The compound’s boronic acid moiety can be exploited in medicinal chemistry for the synthesis of boron-containing drugs . Such drugs have shown promise in treating a range of diseases, from cancer to infectious diseases, by modifying selectivity and improving pharmacokinetic properties.
Materials Science
Boronic acids are integral in the creation of smart materials . They can be incorporated into hydrogels that respond to stimuli such as glucose levels, making them suitable for applications like drug delivery systems and sensors . The compound could be used to develop materials with novel properties for biomedical engineering.
Orientations Futures
Imidazole derivatives, including “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid”, have potential for further exploration due to their broad range of chemical and biological properties . They could be investigated for their potential in the development of new drugs for various therapeutic applications .
Propriétés
IUPAC Name |
(6-imidazol-1-ylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBMUGGBWXYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671283 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid | |
CAS RN |
1163707-69-4 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



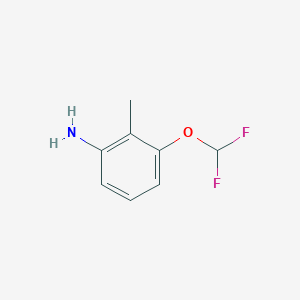
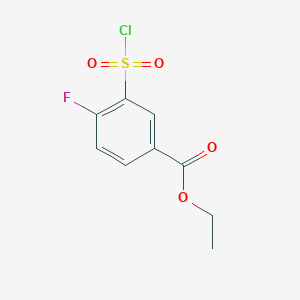
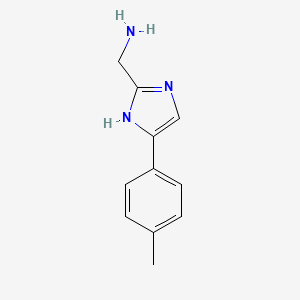

![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
